

Biological activity of 6-Chloro-4-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-4-methylpyridazin-3-amine

Cat. No.: B3024603

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **6-Chloro-4-methylpyridazin-3-amine**

Authored by: A Senior Application Scientist Introduction: The Emergence of a Versatile Pyridazine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridazine nucleus has garnered significant attention as a "privileged structure." Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and its ability to serve as a less lipophilic bioisostere for phenyl or other heterocyclic rings—make it an attractive scaffold for developing novel therapeutic agents.^[1] Within this important class of compounds is **6-Chloro-4-methylpyridazin-3-amine** (CAS No. 64068-00-4), a key chemical intermediate whose significance has grown substantially in recent years.^{[2][3]}

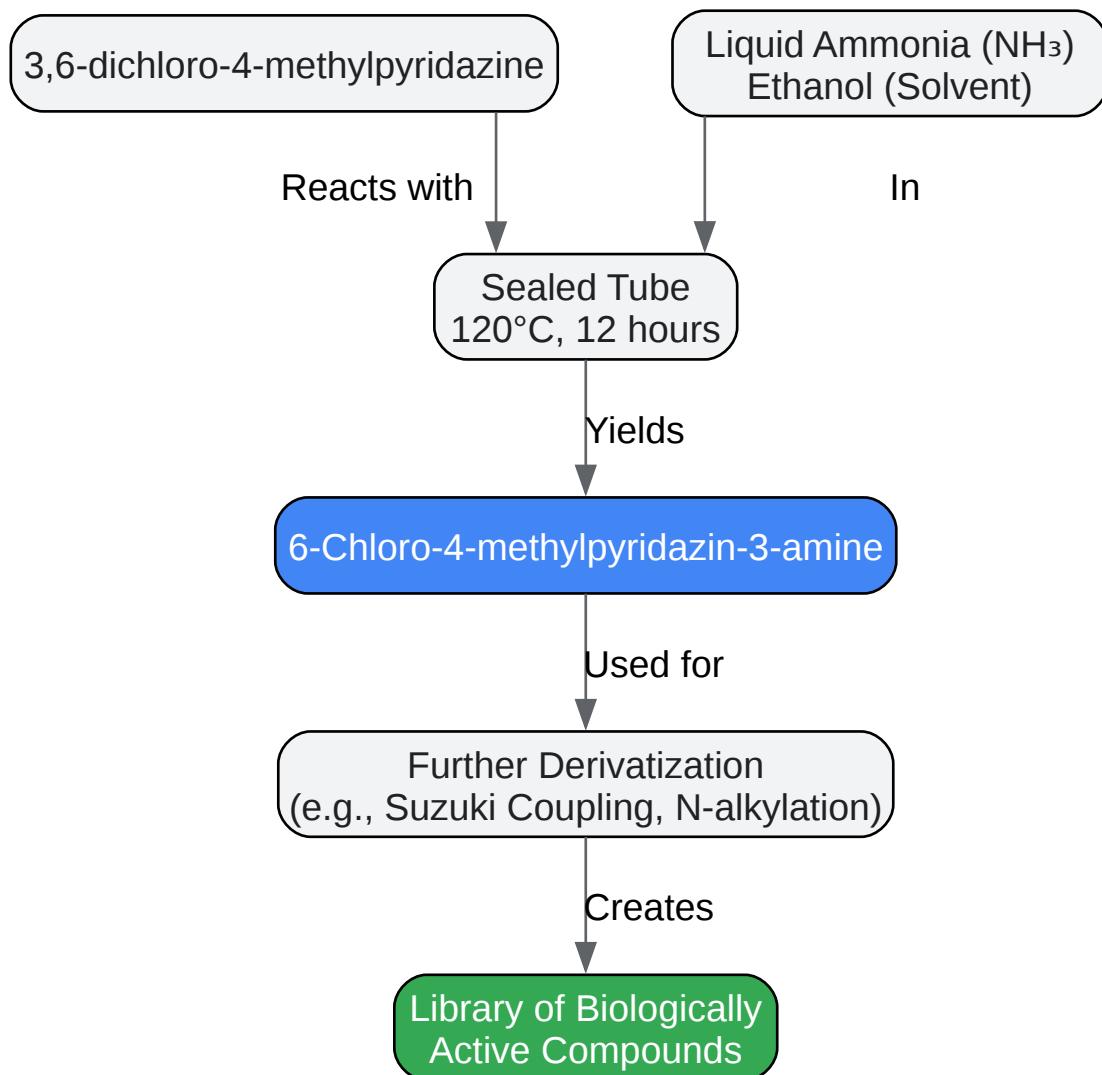
While not extensively studied for its own direct pharmacological effects, its primary role is as a crucial building block in the synthesis of more complex, biologically active molecules.^[4] Its structure, featuring a reactive chlorine atom and an amino group, provides versatile handles for synthetic transformations, allowing for the creation of diverse chemical libraries.^[2] This guide provides an in-depth analysis of the known biological relevance of **6-Chloro-4-methylpyridazin-3-amine**, the broader pharmacological activities of its derivatives, and the standardized protocols used to evaluate such compounds.

Table 1: Physicochemical Properties of **6-Chloro-4-methylpyridazin-3-amine**

Property	Value	Source
CAS Number	64068-00-4	[2][5]
Molecular Formula	C ₅ H ₆ CIN ₃	[2][5]
Molecular Weight	143.57 g/mol	[2]
IUPAC Name	6-chloro-4-methylpyridazin-3-amine	[5]
Appearance	White crystalline powder	[4]
Melting Point	140-142°C	[4]
Solubility	Low in water; soluble in organic solvents like alcohols and ethers.	[4]
Storage	Keep in a dark place, inert atmosphere, 2-8°C.	

Core Biological Significance: A Gateway to Advanced Therapeutics

The most prominent application of **6-Chloro-4-methylpyridazin-3-amine** is its use as a key starting material in the synthesis of Risdiplam, a revolutionary drug for the treatment of Spinal Muscular Atrophy (SMA).^[2] SMA is a severe genetic disorder characterized by the loss of motor neurons. Risdiplam functions as a pre-mRNA splicing modulator, correcting the splicing of the SMN2 (Survival of Motor Neuron 2) gene to increase the production of functional SMN protein.^[1] The pyridazine core, originating from intermediates like **6-Chloro-4-methylpyridazin-3-amine**, was found to be a critical structural element for this splicing modulatory activity.^[1] Structure-activity relationship (SAR) studies revealed that replacing the pyridazine ring with isomeric pyridines, pyrimidines, or pyrazines resulted in a significant loss of activity, underscoring the scaffold's essential role.^[1]


The Broader Pharmacological Potential of Pyridazine Derivatives

The pyridazine ring system is a versatile scaffold that has been incorporated into molecules exhibiting a wide spectrum of biological activities.^[6] While **6-Chloro-4-methylpyridazin-3-amine** is primarily an intermediate, its derivatives are being investigated for various therapeutic applications.

- **Anticancer Activity:** Pyridazine and fused pyridopyridazine derivatives have been explored as potential anticancer agents.^[7] Their mechanism often involves the inhibition of signaling cascades that regulate cell proliferation, such as cyclin-dependent kinases (CDKs). The planar, heterocyclic nature of the pyridazine scaffold allows it to effectively interact with the ATP-binding pocket of kinases through hydrogen bonding.^[7] Preliminary studies on N-benzyl-6-chloro-N-methylpyridazin-3-amine, a direct derivative, suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.^[8]
- **Antimicrobial Properties:** Research into pyridazine derivatives has shown their potential as antimicrobial agents.^[8] The nitrogen atoms in the pyridazine ring can interact with key residues in bacterial enzymes, disrupting essential cellular processes.^{[8][9]}
- **Enzyme Inhibition:** The pyridazine scaffold is a common feature in various enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of p38 kinase, an enzyme involved in inflammatory responses, and cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.^{[8][10]}

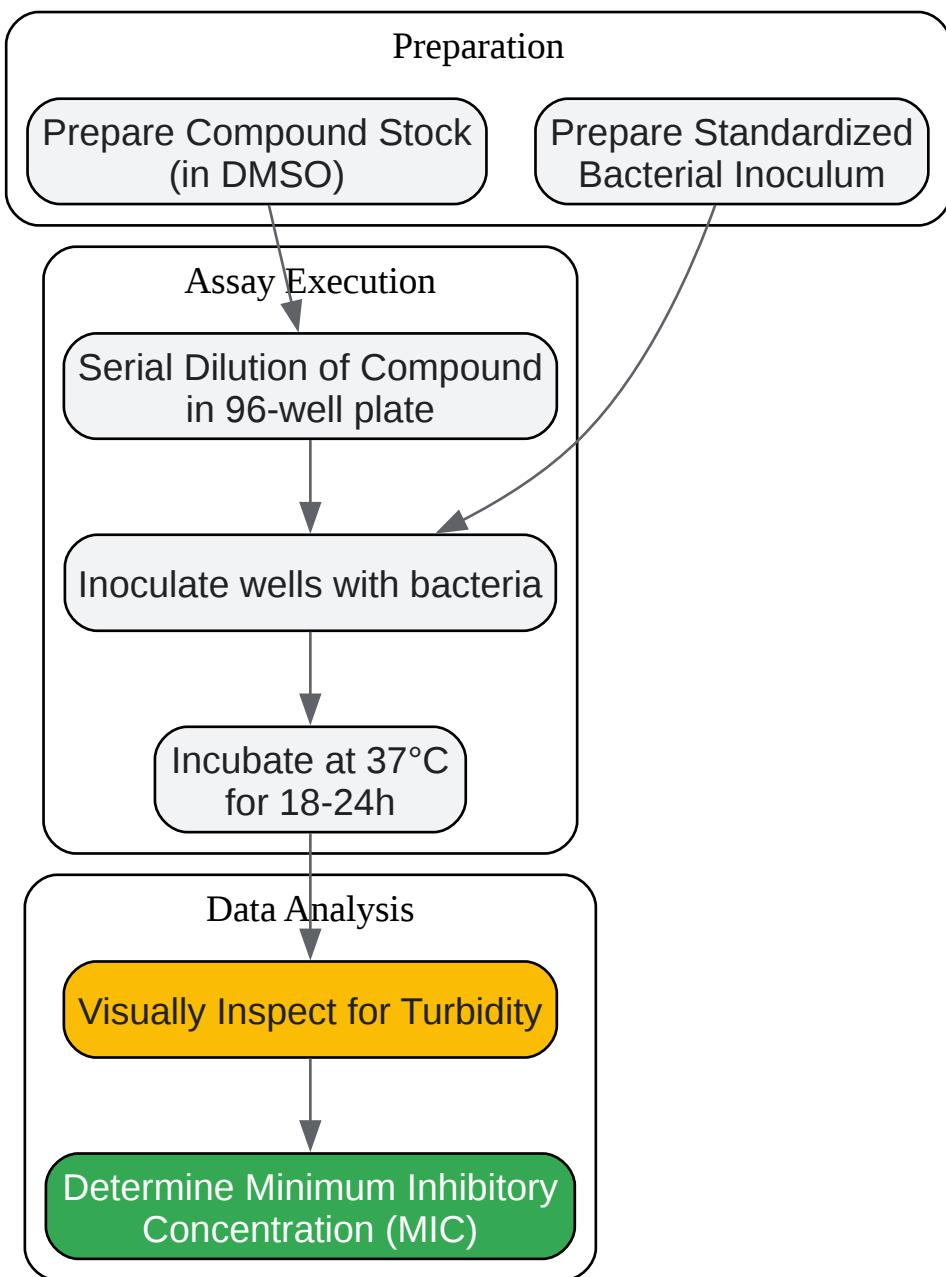
Synthesis and Derivatization Pathway

Understanding the synthesis of **6-Chloro-4-methylpyridazin-3-amine** provides context for its role as a versatile intermediate. A common laboratory-scale synthesis involves the reaction of 3,6-dichloro-4-methylpyridazine with ammonia in a sealed tube under heat.^[2] This process selectively substitutes one of the chlorine atoms with an amino group.

[Click to download full resolution via product page](#)

Caption: General synthesis and derivatization workflow for **6-Chloro-4-methylpyridazin-3-amine**.

Field-Proven Experimental Protocols for Biological Evaluation


To assess the potential biological activities of **6-Chloro-4-methylpyridazin-3-amine** or its novel derivatives, a series of standardized in vitro assays are essential. The following protocols provide a self-validating system for initial screening.

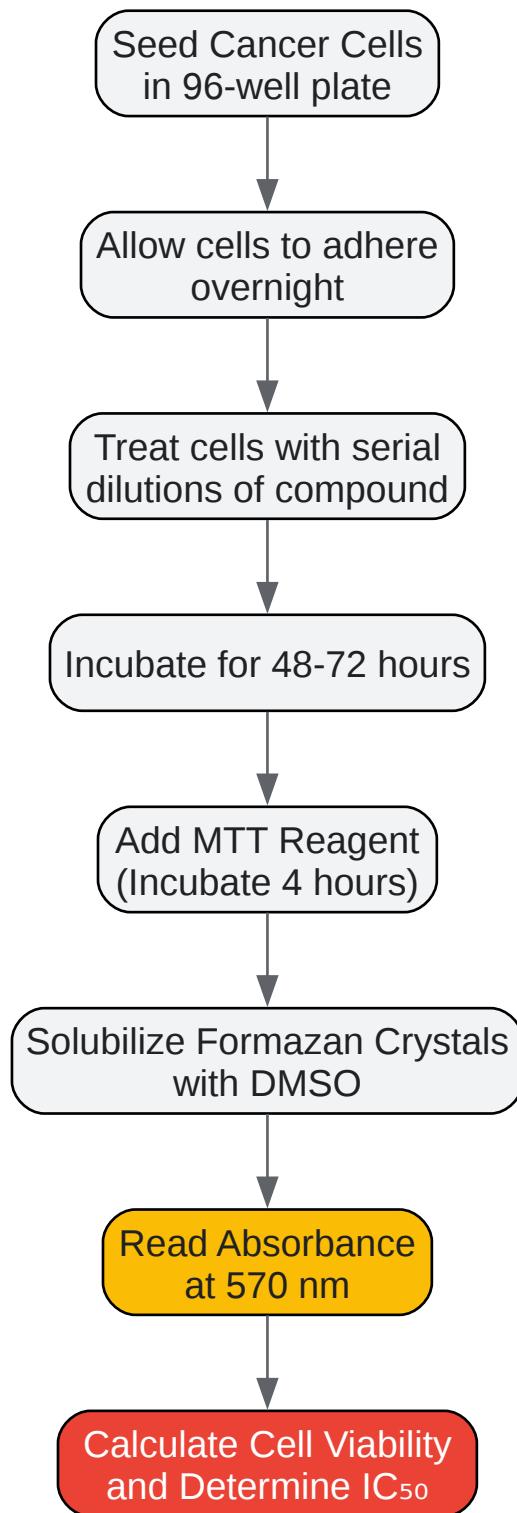
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

- Preparation of Compound: Dissolve **6-Chloro-4-methylpyridazin-3-amine** in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
- Bacterial Inoculum: Culture bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of final concentrations (e.g., 256 μ g/mL to 0.5 μ g/mL).
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well.
- Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., tetracycline) should be used as a reference standard.[9]
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

[Click to download full resolution via product page](#)


Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a cornerstone for anticancer drug screening.

Methodology:

- Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **6-Chloro-4-methylpyridazin-3-amine** in the cell culture medium. Replace the old medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO).
- Incubation: Incubate the treated cells for 48-72 hours.
- MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

[Click to download full resolution via product page](#)

Caption: Workflow for the MTT Cytotoxicity Assay.

Table 2: Example Data Representation for Biological Assays

Compound	Assay Type	Target	Result (IC ₅₀ / MIC)
Derivative A	Cytotoxicity	HeLa Cells	15.2 μ M
Derivative A	Cytotoxicity	A549 Cells	28.9 μ M
Derivative B	Antimicrobial	S. aureus	16 μ g/mL
Derivative B	Antimicrobial	E. coli	> 128 μ g/mL
Reference Drug	Cytotoxicity	HeLa Cells	2.5 μ M
Reference Drug	Antimicrobial	S. aureus	1 μ g/mL

(Note: Data is hypothetical and for illustrative purposes only)

Conclusion and Future Directions

6-Chloro-4-methylpyridazin-3-amine stands as a testament to the principle that a molecule's value is not always in its intrinsic biological activity, but in the potential it unlocks. Its primary significance lies in its role as a key intermediate for synthesizing advanced therapeutics like Risdiplam.^[2] The broader pyridazine class, however, is rich with pharmacological potential, showing promise in areas from oncology to infectious diseases.^{[6][7][8]} Future research should focus on leveraging the synthetic versatility of **6-Chloro-4-methylpyridazin-3-amine** to build diverse libraries of novel derivatives. Systematic screening of these new chemical entities using robust protocols, such as those outlined in this guide, will be critical in uncovering the next generation of pyridazine-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chembk.com [chembk.com]
- 5. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyridazine and its derivatives | PPTX [slideshare.net]
- To cite this document: BenchChem. [Biological activity of 6-Chloro-4-methylpyridazin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024603#biological-activity-of-6-chloro-4-methylpyridazin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com